molecular formula C14H19BClNO3 B3085360 5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-68-7

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B3085360
CAS RN: 1154740-68-7
M. Wt: 295.57 g/mol
InChI Key: GWKYJFILHVNGEL-UHFFFAOYSA-N
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Description

The compound contains a boronic acid pinacol ester and a chlorine-containing component . Boronic acid pinacol esters are important intermediates in organic synthesis, especially in boronic acid compounds . They are active as anticancer , antibacterial , antiviral agents , etc. Chlorine-containing compounds are often used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds involves a five-step substitution reaction . The structure is confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The single crystal structure of similar compounds is determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound contains a boronic acid pinacol ester, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by various methods including MS, NMR, and FT-IR spectroscopy .

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • Das, Tang, and Sanyal (2011) synthesized boron-containing derivatives of 2H-benzo[b][1,4]oxazine and evaluated their biological activities. This study highlights the potential medicinal applications of such compounds (Das, Tang, & Sanyal, 2011).
  • Herbicidal Activity :

    • Huang et al. (2005) explored the herbicidal activity of 2H-benzo[b][1,4]oxazine derivatives. Their study focused on the synthesis and evaluation of these compounds as potential herbicides (Huang et al., 2005).
  • Synthetic Methodologies :

    • 詹淑婷 (2012) developed new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating the versatility and potential for diverse applications of these compounds (詹淑婷, 2012).
  • Pharmacological Screening :

    • Medaer et al. (1996) worked on 3,5-dichloro-2H-1,4-oxazin-2-ones, generating new substituted 1H-tetrazoles or 1,2,3-triazoles for pharmacological screening (Medaer, Aken, & Hoornaert, 1996).
  • Antagonistic Activity on 5-HT6 Receptor :

    • Zhao et al. (2007) synthesized a series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as antagonists for the 5-HT6 receptor, showing their potential in neuroscience research (Zhao et al., 2007).
  • Antibacterial Activity :

    • Kadian, Maste, and Bhat (2012) synthesized 1,4-Benzoxazine analogues and evaluated their antibacterial activity, suggesting their use in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).
  • Coordination Chemistry :

    • Ardizzoia, Brenna, and Therrien (2010) explored the coordination chemistry of a related compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury, highlighting its chemical versatility (Ardizzoia, Brenna, & Therrien, 2010).
  • Serotonin-3 (5-HT3) Receptor Antagonists :

    • Kuroita, Sakamori, and Kawakita (1996) designed and synthesized 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996).

Future Directions

Boronic acid pinacol esters play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy . They are also often used in the Suzuki–Miyaura reaction , a type of cross-coupling reaction, indicating potential future directions for research and application.

properties

IUPAC Name

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYJFILHVNGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124845
Record name 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154740-68-7
Record name 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
Reactant of Route 5
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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